molecular formula C17H17NO2 B8559388 3-Hydroxy-2-(1-methyl-1-phenylethyl)isoindolinone CAS No. 249764-70-3

3-Hydroxy-2-(1-methyl-1-phenylethyl)isoindolinone

Cat. No. B8559388
Key on ui cas rn: 249764-70-3
M. Wt: 267.32 g/mol
InChI Key: KJAMARCGRNWFNO-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

In a similar manner to Step 2 of Example 16. N-(1-methyl-1-phenylethyl)benzamide (5.00 g, 20.9 mmol) was dissolved in THF (200 mL), and the solution was treated with TMEDA (10.0 mL, 66.9 mmol), sec-butyl lithium-hexane solution (1.01 mol/L, 66.0 mL, 66.9 mmol) and DMF (3.60 mL, 46.0 mmol), followed by purification by slurry using diisopropylether to obtain 3-hydroxy-2-(1-methyl-1-phenylethyl)isoindolinone (5.40 g, yield 97%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:10][C:11](=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:3].CN(CCN(C)C)C.CN([CH:30]=[O:31])C>C1COCC1>[OH:18][CH:11]1[C:12]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:30](=[O:31])[N:10]1[C:2]([CH3:1])([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)(C1=CC=CC=C1)NC(C1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
3.6 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by slurry

Outcomes

Product
Name
Type
product
Smiles
OC1N(C(C2=CC=CC=C12)=O)C(C)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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